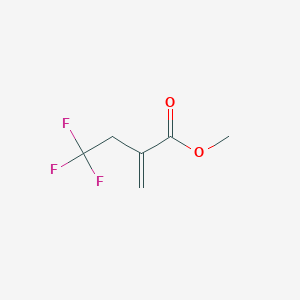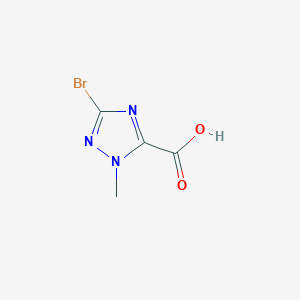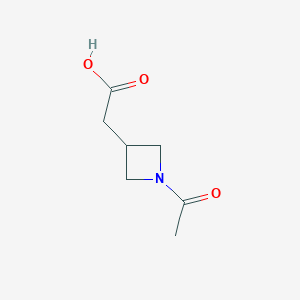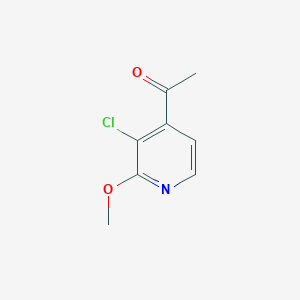
1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is a chemical compound with a molecular formula of C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a methoxy group attached to the pyridine ring, along with an ethanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one typically involves the chlorination of 2-methoxypyridine followed by the introduction of an ethanone group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chloro group. The resulting 3-chloro-2-methoxypyridine is then reacted with acetyl chloride in the presence of a Lewis acid catalyst to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-azido-2-methoxypyridine or 3-thiocyanato-2-methoxypyridine.
Oxidation: Formation of 3-chloro-2-methoxypyridine-4-carboxylic acid.
Reduction: Formation of 1-(3-chloro-2-methoxypyridin-4-yl)ethanol.
科学的研究の応用
1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially inhibiting their activity. The ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a tetrahydroquinoline ring instead of a pyridine ring.
2-Chloro-4-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of an ethanone group.
Uniqueness
1-(3-Chloro-2-methoxypyridin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the pyridine ring, along with the ethanone group, allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
1-(3-chloro-2-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,1-2H3 |
InChIキー |
IKEUPRZCLNVFPH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

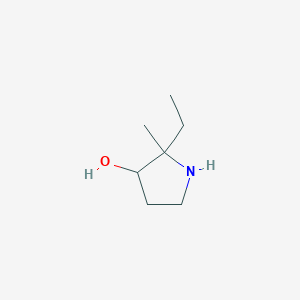
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
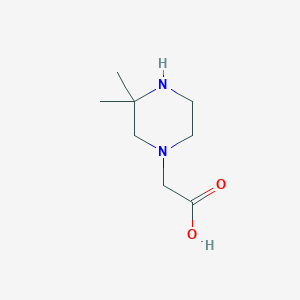
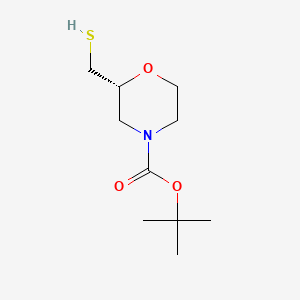
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
